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3h-Naphth[1,2-d]imidazole,3-ethyl-

Cat. No.: B13745913
M. Wt: 196.25 g/mol
InChI Key: ZBVFXGZAFSUXGI-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Naphthoimidazole Chemistry

The exploration of imidazole (B134444) chemistry dates back to the 19th century. However, the synthesis of more complex fused systems like naphthoimidazoles gained momentum in the mid-20th century. An early report from 1948 detailed the synthesis of various 2- and 3-substituted naphth nih.govnih.govimidazoles, laying the groundwork for further exploration into this chemical space. This foundational work provided initial methodologies for constructing the core naphthoimidazole skeleton, paving the way for the synthesis of a wide array of derivatives, including the title compound, 3-ethyl-3H-Naphth[1,2-d]imidazole.

Significance of Fused Heterocyclic Scaffolds in Organic Synthesis

Fused heterocyclic scaffolds, such as the one found in 3-ethyl-3H-Naphth[1,2-d]imidazole, are of paramount importance in medicinal chemistry and materials science. The rigid, planar structure of the fused ring system provides a unique three-dimensional arrangement for substituent groups, which can lead to specific and potent interactions with biological targets. The incorporation of a naphthalene (B1677914) unit into the imidazole core significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters for drug design and the development of functional materials.

The versatility of the naphthoimidazole scaffold allows for chemical modifications at various positions, enabling the synthesis of libraries of compounds for screening for biological activity. For instance, research has shown that derivatives of naphtho[2,3-d]imidazole-4,9-diones exhibit cytotoxic activity against various cancer cell lines. nih.gov

Structural Framework of 3H-Naphth[1,2-d]imidazole,3-ethyl- within Imidazole Derivatives

The compound 3-ethyl-3H-Naphth[1,2-d]imidazole belongs to the broader class of imidazole derivatives. The core of this molecule is the 3H-Naphth[1,2-d]imidazole system, where the naphthalene ring is fused to the 'd' side of the imidazole ring. The designation '3H' indicates that the hydrogen (or in this case, a substituent) is attached to the nitrogen at position 3 of the imidazole ring.

The key structural feature of the title compound is the presence of an ethyl group at the 3-position of the imidazole ring. This substitution is significant as it imparts specific physicochemical properties to the molecule. The basic chemical information for 3-ethyl-3H-Naphth[1,2-d]imidazole is summarized in the table below.

PropertyValue
Chemical Name 3-ethyl-3H-Naphth[1,2-d]imidazole
CAS Number 34016-63-2 chemnet.com
Molecular Formula C₁₃H₁₂N₂ chemnet.com
Synonyms 3H-Naphth[1,2-d]imidazole, 3-ethyl- (8CI, 9CI) chemnet.com

The structural arrangement of the fused aromatic rings and the ethyl substituent dictates the molecule's reactivity and potential for intermolecular interactions.

Current Research Trajectories and Future Directions in Naphthoimidazole Science

Current research on naphthoimidazole derivatives is vibrant and multifaceted. A significant area of investigation is their potential as therapeutic agents. For example, a 1984 study reported the synthesis and evaluation of 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles as nonacidic anti-inflammatory agents. nih.gov This suggests that compounds like 3-ethyl-3H-Naphth[1,2-d]imidazole could possess similar biological activities. Furthermore, a patent application has claimed the use of 3H-naphtho(1,2-d)imidazole derivatives for both anti-inflammatory and antimicrobial purposes. google.com

The photophysical properties of naphthoimidazoles are also a growing area of interest. Their fused aromatic system can give rise to fluorescence, making them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.

Future research will likely focus on the synthesis of novel derivatives of 3-ethyl-3H-Naphth[1,2-d]imidazole and related compounds to build comprehensive structure-activity relationships. The exploration of their potential in various therapeutic areas, including but not limited to anti-inflammatory, antimicrobial, and anticancer applications, will continue to be a major driver of research in this field. Additionally, a deeper understanding of their photophysical properties could unlock new avenues for their use in advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B13745913 3h-Naphth[1,2-d]imidazole,3-ethyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3-ethylbenzo[e]benzimidazole

InChI

InChI=1S/C13H12N2/c1-2-15-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15/h3-9H,2H2,1H3

InChI Key

ZBVFXGZAFSUXGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3h Naphth 1,2 D Imidazole,3 Ethyl

Foundational Synthetic Routes to Naphthoimidazoles

The construction of the naphthoimidazole core predominantly relies on the formation of the imidazole (B134444) ring fused to the naphthalene (B1677914) system. Two classical and widely adopted approaches are cyclocondensation reactions and multicomponent reaction protocols.

Cyclocondensation Approaches

Cyclocondensation reactions represent a robust and traditional method for the synthesis of fused imidazole systems. The Phillips-Ladenburg synthesis, a cornerstone in imidazole chemistry, involves the condensation of an ortho-diamino aromatic compound with a carboxylic acid or its derivative under heating. researchgate.net In the context of naphthoimidazoles, this typically involves the reaction of 1,2-diaminonaphthalene (B43638) with an appropriate carboxylic acid. For instance, the reaction of 1,2-diaminonaphthalene with acetic acid would yield 2-methyl-1H-naphtho[2,3-d]imidazole. prepchem.com

Another effective cyclocondensation strategy employs orthoesters as the one-carbon source. The reaction of 2,3-diaminonaphthalene (B165487) with triethyl orthoacetate in a suitable solvent system, such as ethanol (B145695) and N,N-dimethylacetamide, upon heating, affords 2-methylnaphth[2,3-d]imidazole. prepchem.com This method is advantageous due to the mild reaction conditions and the clean formation of the product.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. The Debus-Radziszewski imidazole synthesis is a prominent MCR for generating substituted imidazoles. researchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net

For the synthesis of naphthoimidazoles, a 1,2-naphthoquinone (B1664529) serves as the dicarbonyl component. The reaction of a 1,2-naphthoquinone with an aldehyde and ammonia or a primary amine leads to the formation of the corresponding naphtho[1,2-d]imidazole derivative. A key advantage of this method is the ability to introduce substituents at various positions of the imidazole ring by judicious selection of the aldehyde and the amine component. A modification of this reaction, using a primary amine instead of ammonia, directly yields N-substituted imidazoles. researchgate.net

Targeted Synthesis of 3H-Naphth[1,2-d]imidazole,3-ethyl-

The specific introduction of an ethyl group at the 3-position of the 3H-naphth[1,2-d]imidazole core can be achieved through tailored synthetic strategies, primarily involving the careful selection of precursors in multicomponent reactions or through post-synthesis modification.

Precursor Selection and Chemical Transformations

The most direct approach to synthesize 3-ethyl-3H-naphth[1,2-d]imidazole is through a modified Debus-Radziszewski reaction. This involves the reaction of a suitable 1,2-naphthoquinone with an aldehyde and, crucially, ethylamine (B1201723) as the primary amine source. For the parent compound, formaldehyde (B43269) would be the aldehyde of choice.

The proposed reaction mechanism initiates with the condensation of the 1,2-naphthoquinone with ethylamine to form a mono-imine intermediate. Concurrently, formaldehyde reacts with another molecule of ethylamine to form an imine. These intermediates then react, followed by cyclization and aromatization through dehydration and oxidation, to yield the final 3-ethyl-3H-naphth[1,2-d]imidazole.

An alternative strategy involves the initial synthesis of the unsubstituted 1H-naphtho[1,2-d]imidazole followed by N-alkylation. The parent naphthoimidazole can be synthesized via the reaction of 1,2-diaminonaphthalene with formic acid or triethyl orthoformate. Subsequent alkylation of the imidazole nitrogen with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base, would furnish the desired 3-ethyl derivative. The choice of base and solvent is critical to ensure selective N-alkylation and to avoid potential side reactions.

Reaction Condition Optimization and Yield Enhancement

The efficiency of the synthesis of 3-ethyl-3H-naphth[1,2-d]imidazole is highly dependent on the reaction conditions. For the multicomponent approach, optimization of parameters such as temperature, solvent, and catalyst can significantly impact the yield.

ParameterConditionEffect on Yield
Solvent Protic solvents like ethanol or acetic acid are commonly used to facilitate the dissolution of reactants and intermediates.The polarity and boiling point of the solvent can influence reaction rates and solubility, thereby affecting the yield.
Temperature Reactions are often carried out at elevated temperatures, ranging from room temperature to reflux, to overcome the activation energy barrier.Higher temperatures can accelerate the reaction but may also lead to the formation of side products.
Catalyst While the reaction can proceed without a catalyst, Lewis acids or Brønsted acids can be employed to activate the carbonyl and imine groups, potentially increasing the reaction rate and yield.The choice of catalyst needs to be carefully considered to avoid undesired side reactions.
Reactant Stoichiometry The molar ratios of the 1,2-naphthoquinone, aldehyde, and ethylamine are crucial for maximizing the yield of the desired product.An excess of one reactant may be used to drive the reaction to completion.

In the case of the N-alkylation route, the choice of base is paramount. Strong bases like sodium hydride are effective for deprotonating the imidazole nitrogen, but milder bases such as potassium carbonate can also be used, often requiring longer reaction times or higher temperatures. The solvent for alkylation reactions is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Advanced Synthetic Techniques in Naphthoimidazole Assembly

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of naphthoimidazoles with improved efficiency and sustainability. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. The use of solid-supported reagents and catalysts can simplify product purification and facilitate the recycling of the catalyst, aligning with the principles of green chemistry. Furthermore, flow chemistry provides a platform for the continuous and scalable synthesis of naphthoimidazoles with precise control over reaction parameters, enhancing safety and reproducibility.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.govnih.gov For the synthesis of naphthoimidazole derivatives, microwave irradiation can be a highly effective method. nih.govnih.gov A plausible microwave-assisted route to 3-ethyl-3H-naphth[1,2-d]imidazole would likely involve a multi-step, one-pot reaction. This could begin with the condensation of a suitable naphthalene-1,2-diamine with an appropriate aldehyde or carboxylic acid to form the imidazole ring. The subsequent N-alkylation with an ethylating agent, such as ethyl iodide or diethyl sulfate, could also be efficiently promoted by microwave energy. nih.govnih.gov

The key advantages of using microwave irradiation in this context include a significant reduction in reaction time compared to conventional heating methods, often from hours to minutes, and the potential for higher product yields. nih.gov The localized superheating of the solvent and reactants under microwave conditions can overcome activation energy barriers more effectively, leading to faster and cleaner reactions. nih.gov

Reaction StepConventional Method TimeMicrowave-Assisted TimeYield Improvement
Imidazole Ring FormationSeveral hours10-30 minutesOften significant
N-Ethylation2-24 hours5-15 minutesModerate to significant

Supported Reagents and Heterogeneous Catalysis

The use of supported reagents and heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. doi.org In the synthesis of 3-ethyl-3H-naphth[1,2-d]imidazole, heterogeneous catalysts can be employed in both the initial cyclization to form the naphthoimidazole core and the subsequent N-ethylation step.

For the cyclization, solid acid catalysts such as silica-supported sulfuric acid or zeolites can be utilized to promote the condensation of the diamine and aldehyde. doi.org These catalysts can be easily filtered off after the reaction, simplifying the work-up procedure.

In the N-alkylation step, a phase-transfer catalyst supported on a solid matrix, such as polyethylene (B3416737) glycol (PEG) or a polymer-supported quaternary ammonium (B1175870) salt, could facilitate the reaction between the naphthoimidazole and the ethylating agent in a biphasic system. Alternatively, metal-based heterogeneous catalysts, for instance, copper or nickel complexes immobilized on supports like silica (B1680970) or alumina, have been shown to be effective for the N-alkylation of related heterocyclic compounds and could be adapted for this synthesis. doi.org The use of such catalysts aligns with green chemistry principles by minimizing waste and allowing for catalyst recycling. nih.gov

Catalyst TypeSupport MaterialReaction StepAdvantages
Solid AcidSilica, ZeoliteCyclizationEasy separation, reusability
Supported Phase-TransferPolymer, PEGN-EthylationMild conditions, easy work-up
Immobilized Metal ComplexSilica, AluminaN-EthylationHigh efficiency, recyclability

Green Chemistry Principles in Naphthoimidazole Production

The application of green chemistry principles is crucial for the sustainable production of chemical compounds. researchgate.netnih.gov The synthesis of 3-ethyl-3H-naphth[1,2-d]imidazole can be made more environmentally friendly by considering several aspects. The use of water or ethanol as a solvent, especially in microwave-assisted reactions, is a greener alternative to traditional, more toxic organic solvents. nih.govnih.gov

Furthermore, the adoption of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce solvent usage and waste generation. nih.gov The utilization of recyclable heterogeneous catalysts, as discussed in the previous section, is another cornerstone of green chemistry in this context. doi.orgresearchgate.net Atom economy can be maximized by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. For instance, condensation reactions that produce water as the only byproduct are highly atom-economical.

Functionalization and Derivatization of the Naphthoimidazole Core

Regioselective Functionalization at Nitrogen Centers

The regioselective introduction of an ethyl group onto one of the nitrogen atoms of the naphtho[1,2-d]imidazole ring is a critical step in the synthesis of the target compound. The naphtho[1,2-d]imidazole system presents two nitrogen atoms where alkylation can occur. The outcome of the N-alkylation is often dependent on the reaction conditions and the nature of the substituents on the imidazole ring.

In many cases, the alkylation of 2-substituted naphtho[1,2-d]imidazoles with alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate, leads to a mixture of N1 and N3 isomers. However, specific reaction conditions can favor the formation of the desired 3-ethyl isomer. For instance, the choice of solvent can influence the regioselectivity, with polar aprotic solvents sometimes favoring alkylation at the more sterically accessible nitrogen. The synthesis of related 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles has been reported, indicating that selective alkylation at the N3 position is achievable. nih.govresearchgate.net

Modification of the Naphthyl Moiety

Further derivatization of the 3-ethyl-3H-naphth[1,2-d]imidazole scaffold can be achieved by modifying the naphthyl moiety. The naphthalene ring system is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The position of these substitutions will be directed by the activating and directing effects of the fused imidazole ring and any existing substituents.

For example, nitration of the naphthyl ring could introduce a nitro group, which can then be reduced to an amino group. This amino group can serve as a handle for a wide range of further functionalization, including acylation, and diazotization followed by substitution. Such modifications can be used to explore the structure-activity relationships of this class of compounds.

Side-Chain Inclusion and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. nih.gov Starting from 3-ethyl-3H-naphth[1,2-d]imidazole, a variety of side chains can be introduced to create a library of related compounds. If a functional group, such as a hydroxyl or amino group, is present on the naphthyl ring, it can be used as a point for diversification.

For instance, an amino-functionalized 3-ethyl-3H-naphth[1,2-d]imidazole could be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to generate a library of amides or sulfonamides. Similarly, a hydroxyl group could be converted to a range of ethers or esters. This approach allows for the rapid exploration of the chemical space around the core naphthoimidazole scaffold, which is a valuable strategy in the discovery of new bioactive molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3h Naphth 1,2 D Imidazole,3 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of organic molecules. High-resolution ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, while two-dimensional techniques reveal the connectivity between them, which is crucial for distinguishing between isomers.

High-Resolution ¹H and ¹³C NMR Applications

The ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of 3-ethyl-3H-naphth[1,2-d]imidazole. The spectra of the unsubstituted parent compound, 1H-naphth[1,2-d]imidazole, provide a baseline for assigning the signals of the core naphthoimidazole ring system. nih.gov

The introduction of an ethyl group at the N3 position induces predictable changes in the NMR spectra. In the ¹H NMR spectrum, the ethyl group would be identified by a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The chemical shift of this methylene group, being directly attached to a nitrogen atom within the aromatic system, would be notably downfield.

In the ¹³C NMR spectrum, the ethyl group would introduce two new signals. The carbon atoms of the imidazole (B134444) ring adjacent to the point of substitution (C3a and C9b) would experience a shift in their resonance compared to the parent compound, confirming the position of the alkyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-ethyl-3H-Naphth[1,2-d]imidazole Data for the naphthoimidazole core is based on the parent compound 1H-naphth[1,2-d]imidazole. Predicted shifts for the ethyl group are based on similar N-ethyl imidazole structures.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (imidazole ring)~8.3Singlet-
H (naphthyl ring)7.5 - 8.2Multiplet-
N-CH₂ (ethyl)~4.4Quartet~7.3
CH₃ (ethyl)~1.5Triplet~7.3

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-ethyl-3H-Naphth[1,2-d]imidazole Data for the naphthoimidazole core is based on the parent compound 1H-naphth[1,2-d]imidazole. nih.gov Predicted shifts for the ethyl group are based on general values for N-ethyl imidazoles.

Carbon Predicted Chemical Shift (ppm)
C2 (imidazole)~145
C3a, C9b (bridgehead)130 - 148
C4-C9 (naphthyl)110 - 135
N-CH₂ (ethyl)~40
CH₃ (ethyl)~15

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Regioisomer Discrimination

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the exact isomeric structure. For N-substituted naphthoimidazoles, distinguishing between the 1-ethyl and 3-ethyl isomers is critical.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbons. It would clearly show the correlation between the methylene and methyl protons of the ethyl group and map the connectivity of the protons within the naphthalene (B1677914) ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the molecule, such as linking the methylene protons of the ethyl group to the N-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are two or three bonds away. To confirm the 3-ethyl structure, one would look for a correlation from the methylene (N-CH₂) protons of the ethyl group to the C2 and C3a carbon atoms of the imidazole and bridgehead, respectively. The absence of a correlation to C9b would confirm the substitution at N3 and not N1. Recent studies on related 2-substituted naphth[1,2-d]imidazoles have successfully used these 2D NMR techniques to scrutinize and confirm their structures. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled through bonds. A key NOESY correlation would be expected between the methylene (N-CH₂) protons of the ethyl group and the H9 proton on the naphthalene ring, providing definitive proof of the 3-ethyl-3H-naphth[1,2-d]imidazole structure.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Characteristic Absorption Band Assignments

The IR spectrum of 3-ethyl-3H-naphth[1,2-d]imidazole would be dominated by bands corresponding to the vibrations of the aromatic naphthoimidazole core and the aliphatic ethyl group. The FTIR spectrum for the parent compound shows characteristic C=N and C=C stretching vibrations of the fused ring system. nih.gov The addition of the ethyl group would introduce new bands corresponding to C-H stretching and bending modes.

Table 3: Predicted IR Absorption Bands for 3-ethyl-3H-Naphth[1,2-d]imidazole Core structure data based on parent compound nih.gov and general ranges.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H StretchMedium-Weak
2980-2850Aliphatic C-H Stretch (ethyl)Medium
1630-1500C=C and C=N Stretch (aromatic rings)Strong-Medium
1470-1440CH₂ Bending (ethyl)Medium
1380-1370CH₃ Bending (ethyl)Medium
< 900Aromatic C-H Out-of-Plane BendingStrong

Correlation of Vibrational Modes with Molecular Conformation

The vibrational modes, particularly in the lower frequency (fingerprint) region, are sensitive to the molecule's conformation. For 3-ethyl-3H-naphth[1,2-d]imidazole, the orientation of the ethyl group relative to the planar naphthoimidazole ring can influence specific vibrational frequencies. While the ethyl group can rotate, certain low-energy conformations may be preferred. Subtle shifts in the C-N stretching or the ethyl group's rocking and twisting modes could potentially be observed and analyzed, often with the aid of computational methods like Density Functional Theory (DFT), to infer the dominant molecular conformation in the solid state or in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass of a compound and to gain structural information from its fragmentation patterns upon ionization.

For 3-ethyl-3H-naphth[1,2-d]imidazole (C₁₃H₁₂N₂), the calculated molecular weight is approximately 196.25 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 196. The primary fragmentation pathways would likely involve the ethyl substituent due to the relative weakness of the C-N and C-C bonds compared to the stable aromatic ring. Expected fragmentation includes:

Loss of a methyl radical (•CH₃): Resulting in a fragment at [M-15]⁺ (m/z ≈ 181).

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement or similar process: This is often a major fragmentation pathway for N-ethyl compounds, leading to a fragment corresponding to the parent 1H-naphth[1,2-d]imidazole cation at [M-28]⁺ (m/z ≈ 168). The mass spectrum of the parent compound indeed shows its molecular ion at m/z 168. nih.gov

Loss of the entire ethyl radical (•C₂H₅): Resulting in a fragment at [M-29]⁺ (m/z ≈ 167).

Further fragmentation would involve the breakdown of the stable naphthoimidazole ring system itself, likely yielding fragments corresponding to naphthalene (m/z 128) or other characteristic aromatic structures.

Table 4: Predicted Mass Spectrometry Fragments for 3-ethyl-3H-Naphth[1,2-d]imidazole

m/z Value Identity Proposed Fragmentation Pathway
~196[M]⁺Molecular Ion
~181[M-15]⁺Loss of •CH₃ from ethyl group
~168[M-28]⁺Loss of C₂H₄
~167[M-29]⁺Loss of •C₂H₅
~140[C₁₁H₈]⁺Loss of N₂H₂ from [M-28]⁺ fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 3-ethyl-3H-naphth[1,2-d]imidazole, which has a molecular formula of C₁₃H₁₂N₂, the theoretical exact mass can be calculated.

The monoisotopic mass is determined using the masses of the most abundant isotopes of each element:

Carbon (¹²C) = 12.000000 u

Hydrogen (¹H) = 1.007825 u

Nitrogen (¹⁴N) = 14.003074 u

Based on the formula C₁₃H₁₂N₂, the calculated exact mass of the neutral molecule is 196.100048 u. In a typical HRMS experiment, the compound would be ionized, most commonly by protonation to form the [M+H]⁺ ion. The exact mass of this protonated species would be:

m/z = 196.100048 + 1.007276 = 197.107324

Experimental measurement of a mass-to-charge ratio that matches this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of 3-ethyl-3H-naphth[1,2-d]imidazole.

Mechanistic Studies of Fragmentation Patterns

The molecular ion (M⁺˙) at m/z 196 would be expected to be prominent due to the stability of the fused aromatic ring system. Key fragmentation steps would likely involve the ethyl group attached to the imidazole nitrogen.

Loss of a Methyl Radical: A primary fragmentation pathway would be the cleavage of the C-C bond in the ethyl group (α-cleavage to the nitrogen atom), leading to the loss of a methyl radical (•CH₃). This would generate a stable cation at m/z 181.

[C₁₃H₁₂N₂]⁺˙ → [C₁₂H₉N₂]⁺ + •CH₃ (m/z 196 → m/z 181)

Loss of Ethene (McLafferty-type rearrangement is not possible): An alternative fragmentation is the loss of a neutral ethene molecule (C₂H₄) via a hydrogen rearrangement. This would result in the formation of the naphth[1,2-d]imidazole radical cation.

[C₁₃H₁₂N₂]⁺˙ → [C₁₁H₈N₂]⁺˙ + C₂H₄ (m/z 196 → m/z 168)

Fragmentation of the Imidazole Ring: Subsequent fragmentation could involve the cleavage of the imidazole ring itself, a common process in the mass spectra of imidazoles. scispace.comresearchgate.netsapub.org This can lead to the loss of species like HCN.

The resulting fragments provide a structural fingerprint of the molecule, confirming the presence of the ethyl substituent and the core naphthimidazole skeleton.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysics

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing critical information about the compound's photophysical behavior.

While specific experimental absorption and emission spectra for 3-ethyl-3H-naphth[1,2-d]imidazole are not available in the reviewed literature, the photophysical properties can be inferred from studies on closely related naphth[1,2-d]imidazole derivatives. chemnet.com These compounds are known to be fluorescent and typically exhibit strong absorption in the ultraviolet region due to π-π* transitions within the fused aromatic naphthyl and imidazole systems. The emission spectra are generally observed in the blue region of the visible spectrum. chemnet.com

A detailed experimental characterization would involve dissolving the compound in various solvents to record its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorbance (λₘₐₓ), and measuring the corresponding molar absorptivity coefficients (ε). The fluorescence emission spectrum would be recorded by exciting the sample at a wavelength near its absorption maximum, which would determine its wavelength of maximum emission (λₑₘ).

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. At present, there is no specific published data for the fluorescence quantum yield or the excited-state dynamics of 3-ethyl-3H-naphth[1,2-d]imidazole.

To determine these parameters, experimental measurements would be necessary. The quantum yield would be calculated by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. The study of excited-state dynamics, typically using time-resolved fluorescence spectroscopy, would provide information on the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a crystal structure for 3-ethyl-3H-naphth[1,2-d]imidazole has not been reported. Therefore, no experimental unit cell parameters or crystal packing data are available.

Should a suitable single crystal be grown, X-ray diffraction analysis would yield the fundamental parameters of the crystal lattice, including the dimensions of the unit cell (a, b, c), the angles between them (α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. This information would also allow for a detailed analysis of the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern how the molecules pack together in the solid state.

Lack of Available Data Prevents Detailed Analysis of Intermolecular Interactions for 3H-Naphth[1,2-d]imidazole, 3-ethyl-

A comprehensive search for scientific literature and crystallographic data concerning the intermolecular interactions of 3H-Naphth[1,2-d]imidazole, 3-ethyl-, has yielded no specific research findings. Despite searching for studies on its crystal structure, hydrogen bonding, and π-stacking phenomena, no publications containing the necessary experimental or theoretical data for a detailed analysis were identified.

The elucidation of intermolecular forces such as hydrogen bonds and π-stacking interactions is fundamental to understanding the supramolecular chemistry and solid-state properties of a compound. This analysis typically relies on data from single-crystal X-ray diffraction, which provides precise information on atomic coordinates and allows for the calculation of bond lengths, angles, and centroid-to-centroid distances between aromatic rings. Computational chemistry can also offer theoretical insights into these interactions.

While general information exists for related heterocyclic compounds, such as benzimidazole (B57391) and other naphthimidazole derivatives, this information cannot be extrapolated to accurately describe the specific intermolecular behavior of the 3-ethyl substituted naphth[1,2-d]imidazole. The size, shape, and electronic properties of the ethyl group, as well as the specific isomeric form of the naphthimidazole core, would uniquely influence its crystal packing and the nature of its intermolecular contacts.

Without access to a published crystal structure or relevant computational studies for 3H-Naphth[1,2-d]imidazole, 3-ethyl-, any discussion on its specific hydrogen bonding and π-stacking characteristics would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the section on advanced spectroscopic and structural elucidation focusing on intermolecular interactions cannot be provided at this time.

Reactivity Profiles and Mechanistic Investigations of 3h Naphth 1,2 D Imidazole,3 Ethyl

Electrophilic and Nucleophilic Substitution Reactions on the Naphthoimidazole Scaffold

The fused aromatic system of 3-ethyl-3H-naphth[1,2-d]imidazole presents multiple sites for substitution reactions. The distribution of electron density, influenced by the interplay between the electron-rich imidazole (B134444) moiety and the extended π-system of the naphthalene (B1677914) rings, dictates the regioselectivity of these transformations.

Regioselectivity and Directing Effects

The imidazole ring is generally more susceptible to electrophilic attack than a simple benzene (B151609) ring due to the presence of the nitrogen atoms. nih.gov In the context of 3-ethyl-3H-naphth[1,2-d]imidazole, the C2 position of the imidazole ring is a primary site for electrophilic substitution, a common feature in imidazole chemistry. nih.gov However, the fused naphthalene ring system introduces additional complexities. The position of electrophilic attack on the naphthyl portion is influenced by the directing effects of the fused imidazole ring and the inherent reactivity of the naphthalene core.

In contrast, nucleophilic substitution reactions on the naphthoimidazole scaffold are less common unless the ring system is activated by strongly electron-withdrawing groups. nih.gov Nucleophilic attack is generally directed towards the electron-deficient C2 position of the imidazole ring, especially if a suitable leaving group is present.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of 3-ethyl-3H-naphth[1,2-d]imidazole

Reagent TypePredicted Primary Position of AttackRationale
General ElectrophileC2 of imidazoleHighest electron density within the heterocyclic ring.
Nitrating Agent (e.g., HNO₃/H₂SO₄)Positions on the naphthalene ringHarsh acidic conditions may lead to protonation of the imidazole nitrogens, deactivating the heterocyclic ring towards electrophilic attack.
Halogenating Agent (e.g., Br₂)C2 of imidazole and/or activated positions on the naphthalene ringReaction conditions will determine the outcome. Milder conditions favor substitution on the imidazole ring.

Reaction Intermediates and Transition State Analysis

The mechanism of electrophilic substitution on the 3-ethyl-3H-naphth[1,2-d]imidazole scaffold proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

For nucleophilic aromatic substitution, the reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of electron-withdrawing groups is critical to stabilize this intermediate and facilitate the substitution.

Ring-Opening and Ring-Closing Reactions Involving the Imidazole Nucleus

The stability of the imidazole ring within the naphthoimidazole framework is generally high due to its aromatic character. However, under certain conditions, ring-opening and ring-closing reactions can be induced.

Ring-opening of the imidazole nucleus typically requires harsh conditions or specific activating groups. For instance, quaternization of one of the imidazole nitrogens can render the ring more susceptible to nucleophilic attack and subsequent cleavage.

More synthetically valuable are the ring-closing reactions that form the imidazole nucleus to construct the naphthoimidazole scaffold. A common and effective method for the synthesis of 2-aryl-1H-naphtho[2,3-d]imidazoles involves the condensation of 2,3-diaminonaphthalene (B165487) with various substituted aldehydes. researchgate.net A similar strategy can be envisioned for the synthesis of 3-ethyl-3H-naphth[1,2-d]imidazole, potentially starting from an N-ethylated-1,2-diaminonaphthalene and a suitable one-carbon synthon. The synthesis of related N-substituted imidazole derivatives often involves the reaction of an imidazole nucleus with an alkyl halide, such as ethyl chloroacetate. nih.gov

Transition Metal-Catalyzed Transformations Utilizing Naphthoimidazoles

The field of transition metal catalysis has provided powerful tools for the functionalization of heterocyclic compounds, and naphthoimidazoles are no exception. These compounds can participate in catalytic cycles both as directing groups and as ligands for the metal center.

As Ligands in Catalytic Cycles

The nitrogen atoms of the imidazole ring in 3-ethyl-3H-naphth[1,2-d]imidazole possess lone pairs of electrons that can coordinate to transition metals, making the molecule a potential ligand in catalysis. researchgate.netuomustansiriyah.edu.iq The specific coordination mode would depend on the metal and the reaction conditions. The N-ethyl group does not sterically hinder the coordination of the other nitrogen atom. The extended π-system of the naphthalene moiety can also influence the electronic properties of the resulting metal complex. While specific applications of 3-ethyl-3H-naphth[1,2-d]imidazole as a ligand are not extensively documented, related imidazole-based ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling and oxidation reactions. nih.gov

C-H Activation and Cross-Coupling Methodologies

Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the direct functionalization of C-H bonds, and imidazoles are excellent substrates for such transformations. researchgate.net The nitrogen atoms in the imidazole ring can act as a directing group, facilitating the regioselective activation of a nearby C-H bond by a transition metal catalyst.

For 3-ethyl-3H-naphth[1,2-d]imidazole, the most likely site for directed C-H activation is the C2 position of the imidazole ring. This allows for the direct introduction of various functional groups through cross-coupling reactions with a range of partners, such as aryl halides, alkenes, and alkynes. Nickel-catalyzed C-H arylation and alkenylation have been successfully applied to imidazoles, demonstrating the feasibility of such transformations. researchgate.net While specific examples for the 3-ethyl-3H-naphth[1,2-d]imidazole are scarce, the general methodologies developed for other imidazole derivatives are expected to be applicable.

Table 2: Potential Transition Metal-Catalyzed C-H Functionalization of 3-ethyl-3H-naphth[1,2-d]imidazole

Reaction TypeCatalyst System (Example)Coupling PartnerExpected Product
C-H ArylationPd(OAc)₂ / LigandAryl Halide2-Aryl-3-ethyl-3H-naphth[1,2-d]imidazole
C-H Alkenylation[RhCp*Cl₂]₂ / AdditiveAlkene2-Alkenyl-3-ethyl-3H-naphth[1,2-d]imidazole
C-H AlkynylationCu(I) salt / LigandTerminal Alkyne2-Alkynyl-3-ethyl-3H-naphth[1,2-d]imidazole

Photoreactivity and Thermal Rearrangements

The interaction of naphthoimidazole derivatives with light is an area of active research, primarily driven by their fluorescent properties. nih.govmdpi.comresearchgate.net The extended π-system of the naphthyl group fused with the imidazole ring often gives rise to fluorescence, making these compounds potential candidates for use as molecular probes and in imaging applications. nih.govontosight.ai

The photostability of the imidazole ring is a key consideration. Studies on lophine (2,4,5-triphenylimidazole) have shown that substitution at the N1 position, such as with an alkyl or benzyl (B1604629) group, can enhance photostability. rsc.org This is directly relevant to 3-ethyl-3H-naphth[1,2-d]imidazole, where the ethyl group at the N3 position would be expected to contribute to the molecule's stability under UV irradiation. rsc.org

However, certain substitutions can also promote photo-oxidation. For instance, the introduction of a diphenylamine (B1679370) donor group at the N-position of a lophine derivative was found to facilitate a rapid photo-oxidation reaction. rsc.org This process is believed to proceed through the formation of a planar quinoid oxidation-state structure, which is then susceptible to attack by self-sensitized singlet oxygen. rsc.org Given this, the photoreactivity of 3-ethyl-3H-naphth[1,2-d]imidazole would likely be influenced by the presence of other substituents on the naphthyl or imidazole rings.

Table 1: Photophysical Properties of Related Naphth[1,2-d]imidazole Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Source
Naphth[1,2-d]imidazole (unsubstituted C2)34536520~10³ - 10⁴ nih.govmdpi.com
C2-substituted Naphth[1,2-d]imidazoles345Varies20 - 103~10³ - 10⁴ nih.govmdpi.com

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of naphthoimidazoles are of interest for their potential applications in electronic materials and as redox-active agents. The fused aromatic system can stabilize charged species formed during oxidation or reduction.

Electrochemical studies on related compounds provide insight into the potential redox behavior of 3-ethyl-3H-naphth[1,2-d]imidazole. For example, a ruthenium complex incorporating a naphtho[2,3-d]imidazole-4,9-dione ligand has been shown to undergo four reversible redox waves. researchgate.net These were attributed to the Ru(II)/Ru(III) couple and successive one-electron reductions of the ligand system. researchgate.net This demonstrates the capacity of the broader naphthoimidazole framework to participate in stable electron transfer processes.

Furthermore, research on anionic imidazole-2-thione-fused 1,4-diphosphinines has revealed reversible two-electron oxidation/reduction cycles. nih.gov Cyclic voltammetry experiments confirmed the robustness of this redox behavior over multiple cycles, suggesting potential applications in rechargeable battery technologies. nih.gov While the structure is different, it highlights the inherent redox activity of fused imidazole systems.

Based on these findings, it is plausible that 3-ethyl-3H-naphth[1,2-d]imidazole could exhibit interesting electrochemical behavior. The naphthyl moiety can be expected to undergo reduction at negative potentials, while the imidazole ring, particularly with its electron-donating ethyl group, could be susceptible to oxidation. The precise redox potentials would be influenced by the solvent system and the nature of any other substituents present on the aromatic rings.

Table 2: Electrochemical Data for a Related Naphthoimidazole Complex

CompoundRedox ProcessPotential (V vs. SCE)ReversibilitySource
Ru(II)(L)(bpy)₂¹Ru(II)/Ru(III)+0.98Reversible researchgate.net
L/L⁻-1.13Reversible researchgate.net
L⁻/L²⁻-1.53Reversible researchgate.net
bpy/bpy⁻-1.71Reversible researchgate.net

¹L = 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione. This data is for a complex containing a related but different naphthoimidazole core.

Computational and Theoretical Chemistry Studies on 3h Naphth 1,2 D Imidazole,3 Ethyl

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift and Coupling Constant Prediction

The in-silico prediction of Nuclear Magnetic Resonance (NMR) parameters is a powerful tool for structure elucidation and verification. rsc.org For a molecule like 3H-Naphth[1,2-d]imidazole, 3-ethyl-, Density Functional Theory (DFT) would be the method of choice for calculating ¹H and ¹³C NMR chemical shifts and coupling constants.

The process typically involves:

Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Chemical Shift Calculation: Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the magnetic shielding tensors for each atom are calculated. These are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Conformational Averaging: If multiple low-energy conformers exist, their individual NMR spectra are calculated and then averaged based on their Boltzmann population to yield a final predicted spectrum that can be compared with experimental data.

A hypothetical data table for predicted vs. experimental chemical shifts would be structured as follows:

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C1Data not availableData not availableData not available
H1Data not availableData not availableData not available
............

Simulation of UV-Vis and Vibrational Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For vibrational spectra (Infrared and Raman), calculations are typically performed at the same level of theory as the geometry optimization. The output includes the vibrational frequencies and their intensities, which correspond to specific molecular motions (e.g., C-H stretching, ring breathing modes). These simulated spectra are invaluable for interpreting experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions. rdd.edu.iq

Solvent Effects and Solution-Phase Behavior

The conformation and properties of 3H-Naphth[1,2-d]imidazole, 3-ethyl- can be significantly influenced by the solvent. MD simulations can model this by placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO). The simulation tracks the trajectory of all atoms, revealing how the solvent molecules arrange around the solute and how this affects the solute's conformation. Key analyses would include Radial Distribution Functions (RDFs) to understand the solvation shell structure. rdd.edu.iq

Intermolecular Interaction Dynamics

MD simulations are also used to study how molecules of 3H-Naphth[1,2-d]imidazole, 3-ethyl- might interact with each other or with other molecules, such as biological macromolecules. rsc.org These simulations can identify key intermolecular interactions like hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org The stability and dynamics of these interactions are crucial for understanding the material properties or potential biological activity of the compound. For instance, simulations could reveal the preferred binding modes and energies if this molecule were to interact with a protein active site. ekb.egnih.gov

A hypothetical data table summarizing intermolecular interaction energies from an MD simulation could look like this:

Interaction TypeAverage Energy (kcal/mol)
Van der WaalsData not available
ElectrostaticData not available
Hydrogen BondingData not available
Total Non-bonded Data not available

Functional Applications and Materials Science Contributions of Naphthoimidazole Derivatives

Organic Electronics and Photonics Applications

The rigid, planar, and π-conjugated structure of the naphthoimidazole core makes it an excellent candidate for use in organic electronic and photonic devices. These materials can be tailored to exhibit desirable properties such as high charge carrier mobility, strong luminescence, and high thermal stability.

Light-Emitting Diodes (OLEDs)

Naphtho[1,2-d]imidazole isomers have been identified as highly effective deep-blue emitters for Organic Light-Emitting Diodes (OLEDs). scripps.edu One of the key challenges in OLED technology is the development of efficient and stable materials for the blue region of the spectrum. Naphthoimidazole derivatives help address this by facilitating a process known as triplet-triplet annihilation (TTA), which is an effective strategy to enhance the efficiency of deep-blue electroluminescence. scripps.edu The TTA process converts two non-radiative triplet excitons into one emissive singlet exciton, thereby increasing the potential quantum efficiency. scripps.edu

In non-doped OLEDs, emitters based on an isomeric naphthoimidazole unit bridged by anthracene have achieved maximum external quantum efficiencies (EQEs) of up to 11.2%, with a deep-blue emission peak at 452 nm. scripps.edu These results are among the best reported for TTA-based OLEDs with a Commission Internationale de l'Eclairage (CIE) chromaticity coordinate y below 0.15. scripps.edu The strong performance is attributed to efficient spin-orbit coupling, which enhances the TTA process. scripps.edu The combination of high efficiency and deep-blue color purity makes these materials highly valuable for display and lighting applications. scripps.edunih.gov

Derivative ClassMax. EQE (%)Emission Peak (nm)CIE Coordinates (x, y)Device Type
Naphtho[1,2-d]imidazole-Anthracene11.2%452Not Specified (y < 0.15)Non-doped TTA OLED scripps.edu
Naphtho[1,2-d]imidazole-Anthracene Isomer10.9%452Not Specified (y < 0.15)Non-doped TTA OLED scripps.edu
Carbazole-π-Imidazole (BCzB-PPI)4.43%439(0.157, 0.080)Non-doped OLED nih.gov
Pyrene-Benzimidazole4.3%Not Specified(0.148, 0.130)Non-doped OLED nih.gov

Charge Transport and Semiconductor Materials

Derivatives of carbazole and diphenyl imidazole (B134444) have been shown to possess excellent hole transport characteristics, with hole drift mobilities reaching over 10⁻⁴ cm²/V·s at high electric fields. mdpi.com Certain structural modifications, such as the inclusion of two diphenyl imidazole moieties, can induce bipolar charge transport behavior, where the material can effectively transport both electrons and holes. mdpi.com This bipolar nature is highly desirable for simplifying device architecture and improving the charge recombination efficiency within the emissive layer. mdpi.com Similarly, phenanthroimidazole derivatives have been successfully employed as a functional hole-transporting layer in OLEDs, leading to devices with a maximum luminous efficiency of 8.1 cd A⁻¹ and high brightness. rsc.org The introduction of this layer improves the injection and balance of charge carriers, thereby enhancing device performance. rsc.org

Advanced Sensor Technologies and Probes (Non-Biological Sensing)

The naphthoimidazole scaffold possesses intrinsic fluorescent properties that can be harnessed for the development of advanced chemical sensors. The sensitivity of the molecule's electronic structure to its local environment allows it to act as a responsive probe for various chemical species and physical parameters.

Chemoresponsive Materials

Naphth[1,2-d]imidazole derivatives exhibit intense fluorescence, typically in the blue region of the spectrum, with large Stokes shifts (the difference between the absorption and emission maxima). nih.gov These properties are highly advantageous for sensing applications as they minimize self-absorption and improve signal detection. nih.gov

A key feature of these compounds is their chemoresponsive nature, particularly their response to solvent polarity, a phenomenon known as solvatochromism. nih.gov The absorption and emission spectra of naphthoimidazole derivatives often show a bathochromic (red) shift as the polarity of the solvent increases. nih.gov This indicates that the excited state of the molecule is more polar than its ground state, leading to greater stabilization in polar environments. This sensitivity to the chemical environment allows these materials to be used as probes for solvent polarity and to monitor processes that involve changes in the local polarity of a system.

Compound IDSubstituent at C2λabs (nm) in Dichloromethaneλem (nm) in DichloromethaneStokes Shift (ΔST, nm)
IM1-H34636620 nih.gov
IM2Phenyl36342360 nih.gov
IM34-Hydroxyphenyl354457103 nih.gov
IM44-(Dimethylamino)phenyl37243260 nih.gov
IM52-Hydroxyphenyl35242270 nih.gov

pH and Ion Probes (Excluding Biological Contexts)

The imidazole moiety contains both a pyridine-like (aza) nitrogen and an amine-like nitrogen, which can act as binding sites for protons and metal ions. This functionality allows naphthoimidazole derivatives and their analogues to serve as fluorescent probes for pH and specific ions. A close analogue, a phenanthro[9,10-d]imidazole derivative, demonstrates a "turn-on" fluorescent response in acidic conditions. researchgate.net The protonation of a nitrogen atom in the heterocyclic ring can inhibit a photoinduced electron transfer (PET) process, which in turn "switches on" the fluorescence of the molecule. researchgate.net

Similarly, these nitrogen atoms can act as chelating sites for metal ions. The same phenanthroimidazole probe exhibits a strong turn-on fluorescence enhancement in the presence of copper ions (Cu²⁺). researchgate.net The coordination of the metal ion with the probe alters its electronic structure and photophysical properties, leading to a detectable signal. Benzimidazole-based sensors have also been shown to detect Cu²⁺ through a fluorescence quenching ("on-off") mechanism. nih.gov The ability to design these molecules to respond selectively to specific ions makes them valuable for applications in environmental monitoring and industrial process control, completely outside of a biological context.

Catalysis and Organocatalysis

The imidazole ring is a versatile functional group in the field of catalysis. Its basic nitrogen atoms allow it to function directly as a mild organocatalyst, while its N-substituted derivatives are crucial precursors to a powerful class of catalysts known as N-Heterocyclic Carbenes (NHCs).

The imidazole core itself, due to its amphoteric nature and moderate basicity, can catalyze various organic transformations, such as multicomponent reactions, often under mild and environmentally friendly conditions. rsc.orgias.ac.in It can act as a base or a nucleophile to activate substrates and facilitate bond formation. ias.ac.in

More significantly, N-substituted naphtho[1,2-d]imidazolium salts, the protonated and alkylated form of compounds like 3-ethyl-3H-naphth[1,2-d]imidazole, are potential precursors for generating N-Heterocyclic Carbenes. NHCs are prepared by the deprotonation of the corresponding imidazolium salt at the C2 position. scripps.edu These carbenes are highly stable due to the electron-donating nitrogen atoms flanking the carbene center. nih.gov

NHCs are exceptionally strong σ-donor ligands that form very stable bonds with a wide range of transition metals. scripps.edu This property makes them superior alternatives to traditional phosphine ligands in many catalytic systems, leading to catalysts with enhanced stability and activity. Furthermore, NHCs can function as powerful organocatalysts on their own, mediating a variety of chemical transformations. nih.gov The fusion of the NHC with a naphthyl ring, as would be the case for an NHC derived from 3-ethyl-3H-naphth[1,2-d]imidazole, would impart specific steric and electronic properties, offering a pathway to novel catalytic activities and selectivities. scripps.edu

As Catalysts or Catalyst Components

The imidazole core within the naphthoimidazole structure is known for its ability to act as a ligand for various metal ions and to participate in hydrogen bonding, making it a versatile component in catalyst design. Although direct catalytic applications of 3-ethyl-3h-naphtho[1,2-d]imidazole are not extensively documented, related imidazole-containing compounds have shown significant catalytic activity.

imidazole derivatives, in general, are recognized for their role in various chemical transformations. Their utility stems from the nucleophilic nature of the nitrogen atoms in the imidazole ring, which can facilitate reactions by acting as proton acceptors or donors, or by coordinating with metal centers to form catalytically active complexes. For instance, certain imidazole-based catalysts have been employed in multicomponent condensation reactions for the synthesis of other heterocyclic compounds.

While specific data on the catalytic performance of 3-ethyl-3h-naphtho[1,2-d]imidazole is not available, the broader family of N-substituted imidazoles has been explored in catalysis. The nature of the substituent on the nitrogen atom can significantly influence the steric and electronic properties of the imidazole ring, thereby tuning the catalytic activity and selectivity of the resulting catalyst.

Support in Organic Transformations

The rigid and planar structure of the naphthoimidazole scaffold makes it a suitable candidate for use as a support in organic transformations. These molecules can be functionalized to anchor catalytic species or to act as organocatalysts themselves. The extended π-system of the naphthalene (B1677914) rings can also play a role in stabilizing reactive intermediates through non-covalent interactions.

Research into various naphthoimidazole derivatives has highlighted their potential in facilitating organic reactions. For example, their structural motifs are found in ligands designed for asymmetric catalysis, where the defined stereochemical environment around the catalytic center is crucial for achieving high enantioselectivity.

Polymer Science and Advanced Materials

The incorporation of naphthoimidazole units into polymer structures can lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength. The aromatic nature of the naphthoimidazole core contributes to the rigidity of the polymer backbone and can facilitate intermolecular π-π stacking, influencing the material's morphology and properties.

Incorporation into Polymeric Backbones

The synthesis of polymers containing imidazole and its fused-ring derivatives, such as naphthoimidazole, has been an area of active research. researchgate.net These polymers often exhibit desirable properties such as high thermal stability and chemical resistance, making them suitable for applications in demanding environments. google.com Polyimides and other high-performance polymers, for instance, can benefit from the incorporation of the rigid and stable naphthoimidazole moiety.

The general strategy for incorporating these units involves the synthesis of difunctionalized naphthoimidazole monomers that can be polymerized through various condensation or addition polymerization techniques. The properties of the resulting polymers can be tailored by modifying the substituents on the naphthoimidazole ring or by copolymerizing with other monomers.

Table 1: Potential Polymer Architectures Incorporating Naphthoimidazole Moieties

Polymer Type Potential Monomer Expected Properties Potential Applications
Polyimides Diaminonaphthoimidazole High thermal stability, good mechanical properties Aerospace, electronics
Polyamides Dicarboxylic acid functionalized naphthoimidazole High strength, chemical resistance High-performance fibers, films

This table represents potential polymer systems based on the known properties of naphthoimidazole derivatives and high-performance polymers.

Development of Functional Films and Coatings

The unique photophysical properties of some naphthoimidazole derivatives make them attractive for the development of functional films and coatings. nih.gov The extended conjugation in these molecules can lead to fluorescence, and the absorption and emission characteristics can be tuned by chemical modification. nih.gov This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks.

Films and coatings containing naphthoimidazole compounds can be prepared by various techniques, including solution casting, spin coating, and vapor deposition. The processing method and conditions can significantly influence the morphology and properties of the final film. For example, controlling the intermolecular interactions during film formation can lead to ordered structures with enhanced charge transport or specific optical responses.

Table 2: Research Findings on Naphthoimidazole Derivatives for Functional Materials

Derivative Type Key Finding Research Focus
Naphtho[1,2-d:5,6-d']bis( nih.govnycu.edu.twnih.govtriazole)-based copolymers Wide-bandgap p-type conjugated polymers for solar cells and transistors. nycu.edu.tw Polymer synthesis and characterization for organic electronics. nycu.edu.tw
Naphth[1,2-d]imidazoles from β-lapachone Fluorescent probes with cytotoxic activity against cancer cells. nih.gov Development of theranostic agents. nih.gov

This table summarizes findings on related naphthoimidazole and imidazole derivatives, indicating the potential research directions for 3-ethyl-3h-naphtho[1,2-d]imidazole.

Concluding Remarks and Future Research Perspectives

Remaining Challenges and Unresolved Questions in 3H-Naphth[1,2-d]imidazole,3-ethyl- Research

The primary challenge in the study of 3-ethyl-3H-naphtho[1,2-d]imidazole is the scarcity of dedicated research. Much of the available data is inferred from studies on related compounds. For instance, novel 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles have been synthesized and evaluated as nonacidic anti-inflammatory agents. nih.gov Similarly, other derivatives such as 3-methyl-2-nitro- and 3-methyl-2-amino-naphth[1,2-d]imidazole are noted for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai However, the specific biological profile of the 3-ethyl derivative, which lacks substitution at the 2-position, is yet to be determined.

Key unresolved questions include:

Fundamental Biological Activity: What are the intrinsic biological activities (e.g., anti-inflammatory, anticancer, antimicrobial) of 3-ethyl-3H-naphtho[1,2-d]imidazole? How does the ethyl group at the N3 position, in the absence of other substituents, influence this activity compared to its more complex analogues? nih.govontosight.aiontosight.ai

Structure-Activity Relationship (SAR): A comprehensive SAR study is needed. Research on related naphth[2,3-d]imidazole-4,9-diones has shown that substitutions can significantly impact cytotoxic activity, with the lead compound often remaining the most potent. nih.gov Understanding how modifications to the ethyl group or additions to the naphthimidazole core affect the target compound's properties is a critical research gap.

Pharmacokinetics and Metabolism: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Investigating its metabolic stability and potential pathways is essential for any future therapeutic development. mdpi.com

Mechanism of Action: For any identified biological activity, the underlying mechanism of action remains unknown. Research on the 2-methyl-1H-Naphth[1,2-d]imidazole analogue suggests that its anticancer effects may involve inducing apoptosis by modulating specific signaling pathways. smolecule.com Similar mechanistic studies are required for the 3-ethyl derivative.

Potential for Novel Methodological Advancements

Advancements in synthetic organic chemistry offer new avenues for the efficient and targeted synthesis of 3-ethyl-3H-naphtho[1,2-d]imidazole and its derivatives.

Optimization of Synthesis: Traditional methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski reaction, can be optimized for this specific compound. researchgate.netnih.gov Modern approaches, including microwave-assisted synthesis, could offer improved yields and reduced reaction times, as seen in the preparation of related imidazoquinoxaline families. mdpi.com

Catalytic Systems: The use of novel catalysts could enhance synthetic efficiency. For example, Fe3O4 NPs@GO@C4H8SO3H nanoparticles have been used as a magnetic nanocatalyst for preparing similar acenaphtho[1,2-d]imidazole derivatives, achieving high yields. nih.gov Exploring such catalytic systems could be a significant methodological advancement.

Combinatorial Chemistry: To address the lack of SAR data, high-throughput combinatorial synthesis could be employed. By systematically varying substituents on the naphthimidazole core, large libraries of compounds could be generated and screened for biological activity, rapidly mapping the SAR landscape.

Green Chemistry Approaches: Future synthetic routes should focus on environmentally benign processes. This includes using greener solvents, such as the ethanol-water mixtures used for synthesizing novel naphtho[1,2-e] researchgate.netrsc.orgoxazines, and developing one-pot reaction sequences to minimize waste. doi.org

Untapped Avenues in Non-Biological Applications

While much of the focus on imidazole derivatives is on their biological activity, the unique photophysical properties of the naphthimidazole core suggest significant potential in materials science. wjpsonline.com

Fluorescent Probes: Naphth[1,2-d]imidazoles and related naphthalimide derivatives are known for their fluorescent properties, including large Stokes shifts. researchgate.netresearchgate.netrsc.org They have been investigated as fluorescent probes for detecting biomolecules like DNA and for sensing environmental polarity. researchgate.netmdpi.com The specific photophysical characteristics of 3-ethyl-3H-naphtho[1,2-d]imidazole have not been studied, representing a major untapped avenue. Research could focus on its potential as a sensor for ions, pH, or specific biological analytes.

Organic Electronics: The 2-methyl-1H-Naphth[1,2-d]imidazole analogue is being explored for use in organic light-emitting diodes (OLEDs) due to its fluorescent characteristics. smolecule.com The 3-ethyl derivative could possess similar or potentially superior properties for applications in optoelectronic devices. Research into its electroluminescence, charge transport properties, and photostability is warranted. rsc.org

Photocatalysis: The aromatic and heterocyclic nature of the compound suggests it could be investigated as a photosensitizer or part of a larger photocatalytic system for organic synthesis or environmental remediation.

The table below summarizes the studied applications of related naphthimidazole compounds, highlighting potential areas for investigation for 3-ethyl-3H-naphtho[1,2-d]imidazole.

Table 1: Investigated Properties and Applications of Naphthimidazole Analogues
Compound ClassInvestigated PropertiesPotential ApplicationsReference
3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazolesAnti-inflammatory, analgesic, antipyreticTherapeutic agents nih.gov
2-Methyl-1H-naphth[1,2-d]imidazoleAnticancer, antimicrobial, antiviral, fluorescenceMedicinal chemistry, Materials science (OLEDs, fluorescent probes) smolecule.com
Naphth[1,2-d]imidazole derivativesDNA groove binding, large Stokes shiftsFluorescent DNA probes researchgate.net
3-Methyl-2-nitro-3H-naphth[1,2-d]imidazolePotential anti-inflammatory, antimicrobial, anticancerPharmacological agents ontosight.ai

Interdisciplinary Research Synergies and Opportunities

The future exploration of 3-ethyl-3H-naphtho[1,2-d]imidazole will benefit greatly from interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with pharmacologists and biochemists to design, synthesize, and test novel derivatives for specific therapeutic targets. nih.govnih.gov For example, combining the naphthimidazole core with other pharmacophores through molecular hybridization could lead to new agents for multifactorial diseases. nih.gov

Materials Science and Engineering: Collaborations between chemists and materials scientists are crucial for exploring non-biological applications. smolecule.com Physicists and engineers can help characterize the photophysical and electronic properties of new derivatives and integrate them into devices like sensors and OLEDs. rsc.org

Computational Chemistry and Experimental Science: In silico studies can accelerate research by predicting the properties, activities, and spectra of new derivatives before synthesis. nih.gov Computational modeling of receptor-ligand interactions could guide the design of more potent and selective drug candidates, while quantum chemical calculations can predict photophysical properties relevant to materials science applications. rsc.org

By addressing these challenges and leveraging these opportunities, the scientific community can unlock the full potential of 3-ethyl-3H-naphtho[1,2-d]imidazole, transforming it from a chemical curiosity into a valuable tool in science and technology.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)
Multicomponent ReactionNitromethylene, 65°C, 6 hours6892
Alkylation (NaH/THF)Ethyl bromide, 0°C–rt, 8 hours7595

Q. Table 2: Analytical Validation Metrics

TechniqueKey ParameterAcceptable Criteria
HPLCRetention Time PrecisionRSD < 1.5%
¹H NMRSignal-to-Noise Ratio≥100:1
MSMass Accuracy (ppm)<5

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